Methallyl alcohol
Overview
Description
Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is an organic compound with the molecular formula C4H8O. It is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes. This compound is a type of allylic alcohol, which means it contains a hydroxyl group (-OH) attached to an allylic carbon atom.
Mechanism of Action
Target of Action
Methallyl alcohol, also known as 2-methyl-2-propen-1-ol, is a chemical compound that is primarily used in the synthesis of other compoundsIt can undergo reactions with various substances, acting as a reactant in chemical processes .
Mode of Action
This compound can participate in chemical reactions as a reactant. For example, it can be used in the synthesis of poly(methyl methacrylate–this compound) copolymers via an indirect polymerization process involving the partial hydrogenation of poly(methyl methacrylate) . In this process, this compound interacts with other reactants to form new compounds.
Biochemical Pathways
It’s known that alcohols, in general, can be metabolized in the body through a series of reactions involving enzymes such as alcohol dehydrogenase and cytochrome p450 . These enzymes convert alcohols into aldehydes, which are then further metabolized into carboxylic acids.
Pharmacokinetics
It’s known that small alcohols are rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver and excreted in the urine .
Result of Action
The primary result of this compound’s action is its participation in chemical reactions to form new compounds. For example, in the synthesis of poly(methyl methacrylate–this compound) copolymers, the introduction of –OH groups leads to the formation of H-bonds among –OH and ester groups, which is responsible for the enhanced glass transition temperature and Young’s modulus .
Biochemical Analysis
Biochemical Properties
Methallyl alcohol plays a significant role in biochemical reactions, particularly in the formation of hydrogels and cross-linking reactions. It interacts with hemicellulose acetylated galactoglucomannan (AcGGM) backbone, providing pendant sites that allow subsequent cross-linking and hydrogel formation . The compound may react vigorously with strong oxidizing agents and exothermically with reducing agents to release hydrogen gas . This compound is also involved in oxidation reactions, where it can be converted to methacrolein and other products .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways and gene expression. For example, this compound can undergo oxidation reactions that produce methacrolein, which may impact cellular metabolism . Additionally, this compound’s interaction with biomolecules can lead to changes in cell function, including alterations in enzyme activity and protein interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It can undergo oxidation reactions catalyzed by gold nanoparticles, leading to the formation of methacrolein and other products . These reactions involve the interaction of this compound with enzymes and other catalytic agents, resulting in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is light-sensitive and may degrade when exposed to light . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where this compound’s interaction with biomolecules can lead to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause irritation of the eyes, nose, and throat, and may be moderately toxic by ingestion . Threshold effects and toxic responses at high doses have been observed in animal models, indicating the importance of dosage in determining the compound’s impact .
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and hydrolysis reactions. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of methacrolein and other metabolites . These metabolic pathways can affect metabolic flux and metabolite levels, influencing cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and other solvents affects its localization and accumulation in different cellular compartments . This compound’s distribution is influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be affected by its localization within the cell . This compound’s interaction with cellular membranes and organelles plays a crucial role in its biochemical effects and mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methallyl alcohol can be synthesized through several methods. One common method involves the reaction of acrolein with formaldehyde or paraformaldehyde in the presence of a catalyst, such as an organic acid or organic amine salt, to produce methylacrolein. This intermediate is then subjected to transfer reduction using isopropanol and negative hydrogen ions to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using environmentally friendly and sustainable processes. For example, a tandem reaction involving α-H oxidation, esterification, and hydrolysis can be catalyzed by Pd–Au bimetallic nanocatalysts over SiO2 mixed oxides . This method offers high conversion and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methallyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form methacrolein or methacrylic acid. Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles.
Major Products: The major products formed from these reactions include methacrolein, methacrylic acid, and various alcohol derivatives depending on the specific reaction conditions .
Scientific Research Applications
Methallyl alcohol has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: this compound derivatives are studied for their potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of plasticizers, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
Methallyl alcohol can be compared with other similar compounds, such as allyl alcohol and propargyl alcohol:
Allyl Alcohol: Similar to this compound, allyl alcohol contains an allylic hydroxyl group but lacks the methyl group on the carbon atom adjacent to the hydroxyl group. This difference affects its reactivity and applications.
Propargyl Alcohol: Propargyl alcohol contains a hydroxyl group attached to a carbon-carbon triple bond. .
This compound’s unique structure, with a methyl group on the allylic carbon, gives it specific reactivity and applications that distinguish it from other allylic and propargylic alcohols.
Properties
IUPAC Name |
2-methylprop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRTKVGBRTTIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Record name | METHALLYL ALCOHOL | |
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Related CAS |
25747-67-5 | |
Record name | 2-Propen-1-ol, 2-methyl-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4060155 | |
Record name | Methallyl alcohol | |
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Molecular Weight |
72.11 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry., Colorless liquid with a sharp pungent odor; [CAMEO] Clear colorless liquid; [Aldrich MSDS] | |
Record name | METHALLYL ALCOHOL | |
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Record name | 2-Methylallyl alcohol | |
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Boiling Point |
239 °F at 760 mmHg (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Flash Point |
92 °F (USCG, 1999) | |
Record name | METHALLYL ALCOHOL | |
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Density |
0.8515 at 68 °F (USCG, 1999) - Less dense than water; will float | |
Record name | METHALLYL ALCOHOL | |
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CAS No. |
513-42-8 | |
Record name | METHALLYL ALCOHOL | |
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Record name | Methallyl alcohol | |
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Record name | 2-Methylallyl alcohol | |
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Record name | METHALLYL ALCOHOL | |
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Record name | METHALLYL ALCOHOL | |
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Record name | 2-Propen-1-ol, 2-methyl- | |
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Record name | 2-methylprop-2-en-1-ol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methallyl alcohol is represented by the molecular formula C4H8O and has a molecular weight of 72.11 g/mol. []
A: Researchers utilize various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) [, , , , , ] and Fourier Transform Infrared (FTIR) spectroscopy [, ] to elucidate the structure and confirm the presence of specific functional groups within this compound and its derivatives.
A: Yes, this compound serves as a starting material in the multi-step synthesis of epoxides, particularly those envisioned for Palladium-catalyzed Trimethylenemethane (TMM) cycloadditions. []
A: Researchers have developed a stepwise [3 + 3] annelation reaction utilizing this compound derivatives to synthesize pyran rings from epoxides. This reaction sequence holds promise in natural product synthesis, as demonstrated by its application in synthesizing Rhopaloic Acid A. []
A: Yes, a novel strategy utilizes tin-modified Beta zeolites (Sn-β catalysts) to simultaneously produce this compound and diethyl acetal from methacrolein in ethanol solvent. This approach offers a potentially sustainable and efficient route for manufacturing these valuable chemicals. []
A: Increasing the hydrophobic side chain length in this compound-based polycarboxylate superplasticizers enhances their dispersing ability in cement paste, likely due to increased adsorption onto cement particles. [, ]
A: Incorporating a fluorine atom into a this compound-derived ether lipid analogue resulted in a compound (10) displaying anticancer activity against methylcholanthrene-induced mouse fibrosarcoma. This highlights the potential of targeted structural modifications for achieving desired biological effects. []
A: While 2-Methylallyl Phenyl Sulfone is generally stable at room temperature, prolonged storage may lead to pressure buildup within the container. Therefore, precautionary measures are recommended before opening, and cold storage under inert conditions is advisable for long-term storage. []
A: Research indicates that this compound, at a concentration of 200 mg per 2.6-liter desiccator, exhibited antifungal activity by inhibiting mold development on bread. This finding suggests its potential application in food preservation or as a starting point for developing novel antifungal agents. []
A: Yes, methacrylic acid can be used as an alternative to acrylic acid or in combination with it during the synthesis of this compound-based polycarboxylate superplasticizers. This allows for fine-tuning the properties of the final polymer. []
A: Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanisms and catalytic processes involving this compound, enabling researchers to understand and optimize synthetic routes. [, ]
A: Barry Trost, a chemist at Stanford University, spearheaded the development of palladium-catalyzed Trimethylenemethane (TMM) cycloadditions, which have found wide applications in organic synthesis, including those involving this compound derivatives. []
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